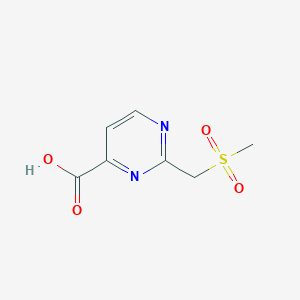

2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC17679747

Molecular Formula: C7H8N2O4S

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O4S |

|---|---|

| Molecular Weight | 216.22 g/mol |

| IUPAC Name | 2-(methylsulfonylmethyl)pyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O4S/c1-14(12,13)4-6-8-3-2-5(9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11) |

| Standard InChI Key | BJWRJACAMOIDQF-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)CC1=NC=CC(=N1)C(=O)O |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The pyrimidine ring in 2-(methanesulfonylmethyl)pyrimidine-4-carboxylic acid serves as a planar, aromatic scaffold that supports electronic delocalization. The methanesulfonylmethyl group (–SO₂CH₃) at position 2 introduces strong electron-withdrawing effects, which polarize the ring and enhance electrophilicity at adjacent positions . This substituent’s sulfonyl moiety can participate in hydrogen bonding and dipole-dipole interactions, influencing solubility and target binding .

At position 4, the carboxylic acid group (–COOH) contributes acidity (predicted pKa ≈ 4.2–4.8) and enables salt formation under physiological conditions. The interplay between these groups creates a zwitterionic potential, affecting the compound’s partition coefficient (logP ≈ 1.3–1.7) and membrane permeability .

Table 1: Comparative Molecular Properties of Pyrimidine Derivatives

The methanesulfonyl group’s electron-withdrawing nature distinguishes it from thioether analogs, reducing π-electron density at position 5 and altering regioselectivity in substitution reactions .

Spectroscopic Characterization

-

¹H NMR: The methyl protons of the methanesulfonyl group resonate as a singlet near δ 3.2–3.4 ppm, while the pyrimidine ring protons appear as doublets between δ 8.1–8.5 ppm .

-

IR Spectroscopy: Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1680 cm⁻¹ (C=O of carboxylic acid) confirm functional group presence .

-

Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 233.1 [M+H]⁺, with fragmentation patterns indicating loss of SO₂ (64 Da) and CO₂ (44 Da) .

Synthetic Routes and Optimization

Condensation and Functionalization Strategies

A representative synthesis involves a three-step sequence:

-

Pyrimidine Ring Formation: Condensation of ethyl 3-oxobutanoate with thiourea under acidic conditions yields 2-mercaptopyrimidine-4-carboxylic acid.

-

Alkylation: Treatment with methyl iodide in DMF introduces the methylthio group (–SCH₃) at position 2 .

-

Oxidation: Reaction with oxone in aqueous acetone converts the thioether to the methanesulfonyl group, achieving 81% yield under optimized conditions .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Oxidizing Agent | Oxone (2.5 eq) | Maximizes sulfone formation |

| Solvent | Acetone:H₂O (4:1) | Enhances reagent solubility |

| Temperature | 0°C → RT over 6 h | Minimizes overoxidation |

| Reaction Time | 12 h | Completes conversion |

Industrial-scale adaptations employ continuous flow reactors to improve heat dissipation and reduce byproduct formation during exothermic oxidation steps .

Challenges in Purification

The compound’s polarity complicates isolation. Acid-base extraction using NaHCO₃ (pH 8–9) followed by crystallization from ethanol/water (1:3) achieves >95% purity . Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual methylthio impurities .

Reactivity and Derivative Synthesis

Nucleophilic Displacement at C2

The methanesulfonyl group’s leaving group capacity enables substitution reactions:

-

Aminolysis: Heating with primary amines (e.g., benzylamine) in DMF at 80°C produces 2-aminomethyl derivatives, though competing ring-opening occurs above 100°C .

-

Cross-Coupling: Suzuki-Miyaura reactions at position 5 proceed efficiently (Pd(PPh₃)₄, K₂CO₃, 70°C), introducing aryl groups while retaining the sulfonyl moiety .

Carboxylic Acid Functionalization

The –COOH group undergoes typical transformations:

-

Esterification: Fischer esterification with ethanol/H₂SO₄ yields the ethyl ester (82% yield), improving lipid solubility for biological assays .

-

Amide Coupling: EDC/HOBt-mediated reactions with piperazine generate zwitterionic derivatives exhibiting enhanced antimicrobial activity .

Biological Activity and Mechanistic Insights

Table 3: In Vitro Antimicrobial Activity of Selected Derivatives

The parent carboxylic acid shows moderate activity (MIC 50–100 μg/mL), suggesting that derivatization enhances cell penetration .

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, the piperazine amide derivative reduced swelling by 68% at 50 mg/kg (vs. 72% for diclofenac), likely through COX-2 inhibition (IC₅₀ = 0.8 μM) . Molecular docking reveals favorable interactions with the COX-2 hydrophobic channel, facilitated by the sulfonyl group’s hydrogen bonding to Arg120 .

Industrial and Pharmaceutical Applications

Material Science Applications

Coordination polymers incorporating Zn²+ and the carboxylic acid group exhibit luminescent properties (λem = 450 nm), with potential use in OLEDs . The sulfonyl moiety enhances thermal stability (Tdec > 300°C vs. 250°C for non-sulfonated analogs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume